![molecular formula C12H24N2O2 B3170241 (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate CAS No. 942125-59-9](/img/structure/B3170241.png)
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
Overview
Description
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, also known as TBTMPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. TBTMPC is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
In the domain of asymmetric synthesis, catalytic non-enzymatic kinetic resolution (KR) stands as a significant method for the synthesis of chiral compounds. The utilization of chiral catalysts for asymmetric reactions, including those involving (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, has seen notable advances, providing high enantioselectivity and yield for both products and recovered starting materials. This technique is paramount in asymmetric organic synthesis, highlighting the importance of non-enzymatic KR in the resolution of racemic compounds through chiral catalysts (Pellissier, 2011).
Bioactive Compound Synthesis
The synthesis of neo fatty (carboxylic) acids, neo alkanes, and their derivatives, which possess a range of biological activities, is another area where (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate finds application. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthetic bioactive compounds containing a tertiary butyl group(s) demonstrate high anticancer, antifungal, and other activities, underscoring the utility of such molecular structures in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Environmental and Material Science
The environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound related to (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, have been extensively studied. MTBE's solubility and weak sorption to subsurface solids make it a concern for groundwater contamination. Studies on MTBE highlight the importance of understanding the environmental impact of such compounds and their derivatives (Squillace et al., 1997).
Additionally, the application of polymer membranes for the purification of fuel oxygenated additives, such as MTBE, through pervaporation demonstrates the significance of (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate in facilitating cleaner fuel production processes and reducing hazardous emissions (Pulyalina et al., 2020).
properties
IUPAC Name |
tert-butyl (3R,5S)-3,4,5-trimethylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3/t9-,10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDSRDAJRHFIY-AOOOYVTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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